3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid
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Overview
Description
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid
- 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-4-carboxylic acid
- 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,3,4-triazole-5-carboxylic acid
Uniqueness
The uniqueness of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the pyrrolidine ring, triazole ring, and benzyloxycarbonyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
5-(1-phenylmethoxycarbonylpyrrolidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c20-14(21)13-16-12(17-18-13)11-6-7-19(8-11)15(22)23-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,21)(H,16,17,18) |
InChI Key |
ZCDYLPHTQITFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=NC(=NN2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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